molecular formula C21H18N4O2 B2917456 2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 863020-11-5

2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2917456
CAS No.: 863020-11-5
M. Wt: 358.401
InChI Key: ITBRHZNXLKKTCO-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features both an imidazo[1,2-a]pyrimidine moiety and a benzamide structure

Scientific Research Applications

2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as exploration of its potential biological activity. The imidazo[1,2-a]pyrimidine core is a promising scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzoyl chloride and an imidazo[1,2-a]pyrimidine derivative. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Benzamide derivatives
  • Pyrimidine-based compounds

Uniqueness

2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyrimidine and benzamide moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-27-19-10-4-3-9-17(19)20(26)23-16-8-5-7-15(13-16)18-14-25-12-6-11-22-21(25)24-18/h3-14H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRHZNXLKKTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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